Fructose-1,6-diphosphate sodium salt

Description

Significance as a Core Metabolite in Cellular Bioenergetics

Fructose-1,6-diphosphate (B8644906) is a cornerstone of cellular bioenergetics, the set of processes by which cells produce and manage energy. Its primary significance lies in its role within glycolysis, the universal pathway for extracting energy from glucose. nih.gov In this pathway, the generation of fructose-1,6-diphosphate is a committed step, effectively locking the glucose molecule into the glycolytic sequence.

Under conditions where oxygen is scarce (ischemia or hypoxia), cells are forced to rely on anaerobic glycolysis for their energy needs. ncats.io This process is much less efficient than aerobic respiration, yielding only two molecules of ATP per molecule of glucose. ncats.io Fructose-1,6-diphosphate plays a crucial role in this context by stimulating anaerobic glycolysis, which helps to generate ATP and support cellular energy metabolism in tissues with an inadequate oxygen supply. ncats.io The breakdown of fructose-1,6-diphosphate into two three-carbon molecules, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403), marks a key energy-investment phase of glycolysis that ultimately leads to a net production of ATP. ncats.io Its concentration also acts as a signal for the energy state of the cell, influencing the activity of enzymes involved in both energy-producing and energy-consuming pathways. portlandpress.commdpi.com

Overview of Fructose-1,6-diphosphate as a Metabolic Intermediate

Fructose-1,6-diphosphate is a key intermediate that sits (B43327) at a crossroads of central carbon metabolism, participating in both the catabolic pathway of glycolysis and the anabolic pathway of gluconeogenesis. caymanchem.com

In Glycolysis: During glycolysis, fructose-6-phosphate (B1210287) is phosphorylated by the enzyme phosphofructokinase-1 (PFK-1) to form fructose-1,6-diphosphate. youtube.com This reaction consumes one molecule of ATP and is a major regulatory point of the entire glycolytic pathway. youtube.com Subsequently, the enzyme aldolase (B8822740) cleaves fructose-1,6-diphosphate into two three-carbon isomers: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). nih.govyoutube.com These molecules then proceed through the latter stages of glycolysis to generate ATP.

In Gluconeogenesis: Gluconeogenesis is the metabolic process for generating glucose from non-carbohydrate precursors, such as lactate (B86563), glycerol, and certain amino acids. jackwestin.comlibretexts.org This pathway is essentially the reverse of glycolysis but must bypass the irreversible glycolytic steps. nih.gov One of these key bypass steps involves fructose-1,6-diphosphate. Here, the enzyme fructose-1,6-bisphosphatase-1 (FBPase-1) catalyzes the dephosphorylation of fructose-1,6-diphosphate to form fructose-6-phosphate. jackwestin.comlibretexts.org This reaction is a critical rate-limiting step in gluconeogenesis. jackwestin.com

The dual role of fructose-1,6-diphosphate in these opposing pathways highlights its importance in maintaining glucose homeostasis. The balance between its synthesis by PFK-1 and its hydrolysis by FBPase-1 is tightly controlled by allosteric regulators, which signal the cell's energetic and biosynthetic needs. For instance, high levels of AMP (indicating low energy) activate PFK-1 and inhibit FBPase-1, thus promoting glycolysis. nih.gov Conversely, high levels of ATP stimulate FBPase-1, favoring gluconeogenesis. mdpi.com

Furthermore, fructose-1,6-diphosphate itself acts as an allosteric activator for pyruvate (B1213749) kinase, the enzyme that catalyzes the final, irreversible step of glycolysis. youtube.comnih.gov This feed-forward activation ensures that once the committed step of glycolysis is passed, the subsequent reactions are accelerated to efficiently produce pyruvate and ATP. youtube.com

| Metabolic Pathway | Role of Fructose-1,6-diphosphate | Key Enzyme (Formation) | Key Enzyme (Breakdown/Conversion) | Primary Function |

|---|---|---|---|---|

| Glycolysis | Intermediate | Phosphofructokinase-1 (PFK-1) | Aldolase | Energy (ATP) production |

| Gluconeogenesis | Substrate for bypass reaction | - | Fructose-1,6-bisphosphatase-1 (FBPase-1) | Glucose synthesis |

| Reductive Pentose (B10789219) Phosphate Cycle (Calvin Cycle) | Intermediate | - | Fructose-1,6-bisphosphatase | Carbon fixation in plants and other photosynthetic organisms |

Historical Discoveries in Carbohydrate Metabolism and Fructose-1,6-diphosphate

The discovery of fructose-1,6-diphosphate was a landmark event in the history of biochemistry, fundamentally shaping our understanding of metabolic pathways. In the early 20th century, scientists were investigating the process of fermentation in yeast. It was known that yeast extracts could convert glucose into ethanol (B145695) and carbon dioxide, but the intermediate steps were a mystery.

In 1906, British biochemists Arthur Harden and William John Young made a pivotal discovery while studying fermentation using cell-free yeast juice. capes.gov.br They observed that the rate of fermentation increased significantly when inorganic phosphate was added to the yeast extract. They also noticed that this stimulation was temporary and that an organic phosphate compound accumulated during the process. Through meticulous work, they isolated and identified this compound as a hexose (B10828440) diphosphate (B83284), which they called the "Harden-Young ester". nih.gov This ester was later identified as fructose-1,6-diphosphate.

This discovery was monumental for several reasons. It was the first time a metabolic intermediate had been isolated, providing concrete evidence for the step-by-step nature of biochemical pathways. It also established the crucial role of phosphorylation in metabolism, demonstrating that inorganic phosphate was not just a passive buffer but an active participant in enzymatic reactions. The work of Harden and Young laid the groundwork for the eventual elucidation of the entire glycolytic pathway by Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, a pathway now often referred to as the Embden-Meyerhof-Parnas (EMP) pathway. For their groundbreaking work on fermentation and the role of enzymes, Arthur Harden shared the Nobel Prize in Chemistry in 1929.

| Scientist(s) | Year of Key Discovery | Contribution Related to Fructose-1,6-diphosphate |

|---|---|---|

| Arthur Harden & William John Young | 1906 | Discovered and isolated a hexose diphosphate (the "Harden-Young ester"), later identified as fructose-1,6-diphosphate, during yeast fermentation studies. capes.gov.br |

| Gustav Embden, Otto Meyerhof, & Jakub Karol Parnas | Early to mid-20th Century | Elucidated the complete sequence of reactions in glycolysis, placing the Harden-Young ester as a key intermediate. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11Na3O12P2 |

|---|---|

Molecular Weight |

406.06 g/mol |

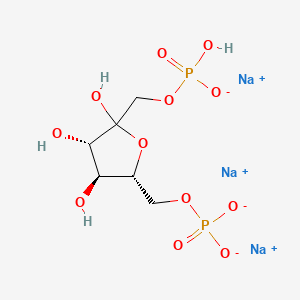

IUPAC Name |

trisodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H14O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-,4-,5+,6?;;;/m1.../s1 |

InChI Key |

TZPGTGQRVXSGQM-WQXRYRFGSA-K |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Central Role of Fructose 1,6 Diphosphate in Glycolysis

Fructose-1,6-diphosphate (B8644906) Synthesis in Glycolysis: Phosphofructokinase-1 Catalysis

The synthesis of fructose-1,6-diphosphate is a critical regulatory point in glycolysis. This reaction is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1). wikipedia.org PFK-1 facilitates the transfer of a phosphate (B84403) group from an adenosine (B11128) triphosphate (ATP) molecule to fructose-6-phosphate (B1210287) at the C-1 position. wikipedia.orgreactome.org This irreversible phosphorylation reaction converts fructose-6-phosphate and ATP into fructose-1,6-bisphosphate and adenosine diphosphate (B83284) (ADP). wikipedia.orgreactome.org This step is considered the "committed" step of glycolysis because fructose-1,6-bisphosphate has no other metabolic fate than to proceed through the remainder of the glycolytic pathway. wikipedia.orgreactome.org

Cleavage of Fructose-1,6-diphosphate by Aldolase (B8822740) into Triose Phosphates

Following its synthesis, fructose-1,6-diphosphate is promptly cleaved into two smaller, three-carbon sugar phosphates. This reversible reaction is catalyzed by the enzyme fructose-bisphosphate aldolase, often simply called aldolase. proteopedia.orgebi.ac.uk The products of this cleavage are dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). proteopedia.orgnih.gov This reaction is a retro-aldol condensation. proteopedia.org

There are two main classes of aldolases, Class I and Class II, which differ in their catalytic mechanisms. nih.gov Class I aldolases, found in animals and higher plants, form a Schiff base intermediate with the substrate. nih.govacs.org Class II aldolases, typically found in bacteria and fungi, are metal-dependent enzymes that use a divalent metal ion, such as zinc, as a cofactor to polarize the carbonyl group of the substrate. nih.gov Despite these mechanistic differences, the outcome is the same: the generation of the two triose phosphates that continue down the glycolytic pathway. nih.gov

Regulatory Mechanisms Involving Fructose-1,6-diphosphate in Glycolytic Flux Control

The regulation of glycolytic flux is intricately linked to the concentration of fructose-1,6-diphosphate and the enzymes that control its formation and breakdown. PFK-1, the enzyme that synthesizes fructose-1,6-diphosphate, is a major site of allosteric regulation. High levels of ATP act as an inhibitor of PFK-1, signaling that the cell has sufficient energy. wikipedia.org Conversely, a high ratio of ADP to ATP indicates a need for more energy, thus activating PFK-1.

A potent allosteric activator of PFK-1 is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgyoutube.com The levels of F-2,6-BP are controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). youtube.com Hormones like insulin (B600854) and glucagon (B607659) regulate this bifunctional enzyme, thereby controlling the rate of glycolysis. wikipedia.orgyoutube.com

Furthermore, fructose-1,6-diphosphate itself acts as a feed-forward activator of pyruvate (B1213749) kinase, the enzyme that catalyzes the final irreversible step of glycolysis. youtube.com This ensures that as the rate of the early steps of glycolysis increases, the later steps are also upregulated to maintain a smooth flow through the pathway. youtube.com The interplay between the synthesis of fructose-1,6-diphosphate by PFK-1 and its degradation by fructose-1,6-bisphosphatase in the reverse pathway of gluconeogenesis forms a substrate cycle, which allows for fine-tuned regulation of glucose metabolism. nih.govnih.gov

Table 2: Key Enzymes in Fructose-1,6-diphosphate Metabolism

| Enzyme | Function | Regulatory Notes |

|---|---|---|

| Phosphofructokinase-1 (PFK-1) | Catalyzes the synthesis of Fructose-1,6-diphosphate from Fructose-6-phosphate and ATP. wikipedia.org | Inhibited by high levels of ATP; activated by Fructose-2,6-bisphosphate. wikipedia.org |

| Fructose-bisphosphate Aldolase | Cleaves Fructose-1,6-diphosphate into Dihydroxyacetone phosphate and Glyceraldehyde-3-phosphate. proteopedia.org | A reversible reaction essential for both glycolysis and gluconeogenesis. ebi.ac.uk |

| Fructose-1,6-bisphosphatase | Catalyzes the hydrolysis of Fructose-1,6-diphosphate back to Fructose-6-phosphate in gluconeogenesis. caymanchem.com | Part of a key regulatory substrate cycle with PFK-1. nih.gov |

| Pyruvate Kinase | Catalyzes a later step in glycolysis. | Allosterically activated by Fructose-1,6-diphosphate in a feed-forward mechanism. youtube.com |

Fructose 1,6 Diphosphate in Gluconeogenesis and Reciprocal Regulation

Fructose-1,6-diphosphate (B8644906) Hydrolysis by Fructose-1,6-bisphosphatase

Gluconeogenesis, the metabolic pathway for generating glucose, is not a simple reversal of glycolysis. Three irreversible steps in glycolysis must be bypassed by different enzymes. One of these crucial bypasses involves the conversion of fructose-1,6-diphosphate to fructose-6-phosphate (B1210287). nih.gov This reaction is catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase). nih.govmdpi.com

The reaction is a hydrolysis reaction, where a water molecule is used to remove the phosphate (B84403) group from the C1 position of fructose-1,6-diphosphate:

Fructose-1,6-diphosphate + H₂O → Fructose-6-phosphate + Pi ebi.ac.uk

This step is essentially the reverse of the reaction catalyzed by phosphofructokinase-1 (PFK-1) in glycolysis. ebi.ac.uk However, while the PFK-1 reaction is ATP-dependent, the FBPase reaction is a hydrolysis that releases inorganic phosphate (Pi) and does not generate ATP. nih.gov This thermodynamic irreversibility ensures that gluconeogenesis proceeds in the direction of glucose synthesis. FBPase is a rate-limiting enzyme in the gluconeogenic pathway, making it a critical point of control. mdpi.comwikipedia.org Its activity is predominantly found in the liver and kidneys, the primary sites of gluconeogenesis in vertebrates.

Allosteric Inhibition of Fructose-1,6-bisphosphatase by Cellular Metabolites

The activity of Fructose-1,6-bisphosphatase (FBPase) is tightly controlled by several cellular metabolites through allosteric regulation, ensuring that gluconeogenesis is active only when cellular conditions are appropriate. This regulation prevents a "futile cycle" where glycolysis and gluconeogenesis would run simultaneously, leading to a net consumption of ATP without any useful metabolic work. The primary allosteric inhibitors are fructose-2,6-bisphosphate and adenosine (B11128) monophosphate (AMP). nih.govyoutube.com

Fructose-2,6-bisphosphate (F2,6BP): This molecule is a powerful allosteric inhibitor of FBPase and, conversely, an activator of the glycolytic enzyme PFK-1. nih.gov F2,6BP is not a metabolic intermediate of glycolysis or gluconeogenesis but is synthesized specifically as a regulatory signal. kinxcdn.com It inhibits FBPase competitively, binding to the active site and sterically hindering the access of the substrate, fructose-1,6-diphosphate. nih.gov The inhibition by F2,6BP is potent at micromolar concentrations and changes the enzyme's substrate saturation curve from hyperbolic to sigmoidal, increasing its cooperativity. nih.govpnas.org

Adenosine Monophosphate (AMP): High levels of AMP are a clear signal of a low energy state within the cell. To conserve energy, the energy-consuming pathway of gluconeogenesis is shut down. AMP binds to an allosteric site on FBPase, distinct from the active site. nih.gov This binding induces a significant conformational change in the enzyme's tetrameric structure, transitioning it to a less active T-state, thereby reducing its catalytic activity. nih.govnih.gov

Citrate (B86180): In contrast to inhibitors, citrate, an intermediate of the citric acid cycle, acts as an allosteric activator of FBPase. High levels of citrate signal that the cell has an abundance of biosynthetic precursors and energy, making it favorable to store energy by synthesizing glucose. youtube.com

A key feature of FBPase regulation is the synergistic inhibition by AMP and F2,6BP. nih.govnih.govpnas.org This means that the combined inhibitory effect of both molecules is greater than the sum of their individual effects. The presence of F2,6BP enhances the inhibitory effect of AMP, and likewise, AMP increases the inhibitory potency of F2,6BP. nih.govnih.gov This allows for a very sensitive and robust control over gluconeogenesis in response to the cell's energy status and hormonal signals.

| Metabolite | Effect on FBPase | Cellular Signal |

|---|---|---|

| Fructose-2,6-bisphosphate | Inhibition (Competitive) | High glucose/Insulin (B600854) signal |

| AMP | Inhibition (Allosteric) | Low energy charge |

| Citrate | Activation (Allosteric) | High energy charge/Abundant precursors |

Coordinated Control of Glycolysis and Gluconeogenesis by Fructose-1,6-diphosphate Levels

The metabolic switch between glycolysis and gluconeogenesis is governed by a principle known as reciprocal regulation . youtube.comchegg.com This ensures that when one pathway is active, the other is inhibited. The enzymes PFK-1 (glycolysis) and FBPase (gluconeogenesis) are the key targets of this regulation, and the levels of their allosteric effectors, particularly fructose-2,6-bisphosphate (F2,6BP), are paramount.

The concentration of F2,6BP is controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). youtube.comyoutube.com Hormonal signals regulate this enzyme:

High Blood Glucose (Insulin Signal): When blood glucose is high, insulin is released. This leads to the dephosphorylation and activation of the PFK-2 domain of the bifunctional enzyme. youtube.com PFK-2 synthesizes F2,6BP from fructose-6-phosphate. The resulting high concentration of F2,6BP allosterically activates PFK-1, stimulating glycolysis, and potently inhibits FBPase, shutting down gluconeogenesis. youtube.comwikipedia.org

Low Blood Glucose (Glucagon Signal): When blood glucose is low, glucagon (B607659) is released. This activates protein kinase A, which phosphorylates the bifunctional enzyme. youtube.com Phosphorylation activates the FBPase-2 domain and inactivates the PFK-2 domain. youtube.com FBPase-2 then degrades F2,6BP. The resulting drop in F2,6BP concentration relieves its inhibition of FBPase and its activation of PFK-1, thus halting glycolysis and promoting gluconeogenesis in the liver to restore blood glucose levels. nih.govyoutube.comwikipedia.org

The cellular energy state also exerts reciprocal control. High levels of AMP (low energy) activate PFK-1 and inhibit FBPase, favoring ATP-producing glycolysis. youtube.com Conversely, high levels of ATP and citrate (high energy) inhibit PFK-1 and activate FBPase, favoring the energy-storing pathway of gluconeogenesis. youtube.com This coordinated control at the fructose-6-phosphate/fructose-1,6-diphosphate cycle is a master checkpoint in central carbon metabolism, allowing cells to efficiently manage glucose homeostasis based on both hormonal cues and internal energy requirements. nih.gov

| Compound Name |

|---|

| Fructose-1,6-diphosphate |

| Fructose-6-phosphate |

| Fructose-2,6-bisphosphate |

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Citrate |

| Glucose |

| Inorganic phosphate (Pi) |

Enzymatic Interactions and Allosteric Control by Fructose 1,6 Diphosphate

Fructose-1,6-diphosphate (B8644906) as an Allosteric Activator of Key Glycolytic Enzymes

Fructose-1,6-diphosphate acts as a potent feedforward activator in glycolysis, signaling a high influx of glucose and preparing downstream enzymes for increased substrate flow.

While fructose-1,6-diphosphate is the product of the reaction catalyzed by Phosphofructokinase-1 (PFK-1), it is a crucial allosteric activator for downstream enzymes, not PFK-1 itself. wikipedia.orgnih.gov PFK-1 is primarily activated by fructose-2,6-bisphosphate and AMP, which signal low cellular energy and an abundance of substrate. wikipedia.orgvirginia.eduyoutube.com The product of the PFK-1 reaction, fructose-1,6-diphosphate, then acts as a feedforward activator for other enzymes in the glycolytic pathway, such as pyruvate (B1213749) kinase. youtube.com This intricate regulation prevents the simultaneous operation of glycolysis and gluconeogenesis. wikipedia.org

Fructose-1,6-diphosphate is a well-established allosteric activator of pyruvate kinase (PK), which catalyzes the final, rate-limiting step of glycolysis. nih.govnih.gov This is particularly significant for the M2 isoform of pyruvate kinase (PKM2), which is predominantly expressed in proliferating cells, including tumor cells. nih.govnih.govbiorxiv.org

Binding of FBP to PKM2 induces a conformational change, promoting the formation of a highly active tetrameric state from its less active dimeric or monomeric forms. biorxiv.org This activation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), and facilitates the rapid conversion of PEP to pyruvate, thereby accelerating the glycolytic rate. nih.gov The allosteric binding site for FBP is located approximately 40 Å from the active site, within the enzyme's regulatory C domain. nih.gov The regulation of PKM2's oligomeric state and activity by FBP is crucial for cellular metabolism and proliferation. biorxiv.orgnih.gov In the absence of FBP, the PKM2 tetramer can dissociate, leading to reduced enzymatic activity and potential translocation of the monomeric/dimeric form to the nucleus, where it can act as a transcriptional coactivator. biorxiv.orgnih.gov

Research has also identified a "synergistic allosteric mechanism" involving both FBP and serine, another allosteric activator of PKM2. nih.gov Molecular dynamics simulations suggest that the presence of both activators facilitates information transfer from the allosteric sites to the substrate site, significantly lowering the binding free energy between the substrate and the enzyme. nih.gov

Table 1: Allosteric Regulation of Pyruvate Kinase M2 by Fructose-1,6-diphosphate

| Effector | Effect on PKM2 | Mechanism |

| Fructose-1,6-diphosphate (FBP) | Activation | Promotes tetramerization, increasing enzymatic activity. biorxiv.org |

| FBP and Serine | Synergistic Activation | Lowers substrate binding free energy more than either effector alone. nih.gov |

| Absence of FBP | Inactivation | Favors less active dimeric/monomeric forms. biorxiv.org |

Fructose-1,6-diphosphate also allosterically activates NAD+-dependent L-(+)-lactate dehydrogenase (LDH) in certain bacteria, such as Streptococcus lactis and the cariogenic Streptococcus mutans. nih.govnih.gov This enzyme is crucial for the regeneration of NAD+ under anaerobic conditions by converting pyruvate to lactate (B86563).

In S. lactis, FDP activation decreases the Michaelis constant (Km) for both pyruvate and NADH and shifts the optimal pH for activity. nih.gov Similarly, the LDH from S. mutans is stringently controlled by FDP, exhibiting cooperative binding with the activator. nih.gov The concentration of FDP required for half-maximal velocity is influenced by the buffer used in the assay. nih.gov This activation ensures that when glycolysis is highly active (indicated by high FDP levels), the capacity to regenerate NAD+ via lactate production is correspondingly increased, allowing glycolysis to continue.

Fructose-1,6-diphosphate as an Allosteric Inhibitor of Metabolic Enzymes (e.g., Acetate (B1210297) Kinase)

While primarily known as an activator, Fructose-1,6-diphosphate can also act as an allosteric inhibitor for certain enzymes, though this is less common. For instance, in some metabolic contexts, high levels of glycolytic intermediates can signal feedback inhibition of pathways that produce acetyl-CoA. While direct allosteric inhibition of acetate kinase by FDP is not as extensively documented as its activating roles, the principle of metabolic regulation through allostery suggests that such inhibitory interactions can occur to maintain metabolic homeostasis. It is important to note that FDP's role as an inhibitor is context-dependent and varies across different organisms and metabolic conditions.

Conversely, the enzyme fructose-1,6-bisphosphatase, which catalyzes the reverse reaction in gluconeogenesis, is allosterically inhibited by fructose-2,6-bisphosphate and AMP, not directly by fructose-1,6-diphosphate. nih.gov This reciprocal regulation is a key control point preventing futile cycling between glycolysis and gluconeogenesis.

Substrate Utilization in Enzymatic Characterization

Fructose-1,6-diphosphate is the primary substrate for the enzyme fructose-1,6-bisphosphate aldolase (B8822740), making it indispensable for the study and characterization of this enzyme.

Fructose-1,6-bisphosphate aldolase (FBA or aldolase) is a ubiquitous enzyme that catalyzes the fourth step of glycolysis: the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govnih.govyoutube.com

There are different classes of aldolases. nih.govnih.gov Class I aldolases, found in animals and higher plants, utilize a Schiff base intermediate, while Class II aldolases, common in bacteria and fungi, are metal-dependent. nih.gov In vertebrates, three Class I isozymes (A, B, and C) exist with distinct tissue distributions and kinetic properties. nih.gov

Kinetic studies of these aldolase isozymes rely on FDP as the substrate. For example, recombinant human aldolase C has been characterized using FDP, revealing a Michaelis-Menten constant (Km) of 10.7 ± 0.5 µM and a catalytic rate (kcat) of 5.2 ± 0.2 sec⁻¹. nih.gov Such studies are fundamental to understanding the enzyme's mechanism, isozyme-specific functions, and its role in both normal physiology and disease. nih.govnih.gov

Table 2: Kinetic Constants of Human Aldolase C with Fructose-1,6-diphosphate

| Kinetic Parameter | Value |

| Km | 10.7 ± 0.5 µM nih.gov |

| kcat | 5.2 ± 0.2 sec⁻¹ nih.gov |

Fructose-1,6-bisphosphatase Studies

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources. medscape.com It catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate (F-1,6-BP) into fructose-6-phosphate (B1210287) (F-6-P) and inorganic phosphate. wikipedia.orgmdpi.comnih.gov This reaction is a key control point and is not simply the reverse of the corresponding step in glycolysis, which is catalyzed by phosphofructokinase-I (PFK-1). wikipedia.orgebi.ac.uk The distinct regulation of these two enzymes prevents a futile cycle of ATP consumption where fructose-1,6-bisphosphate is simultaneously synthesized and hydrolyzed. nih.gov

The activity of FBPase is intricately controlled by allosteric effectors, which are molecules that bind to the enzyme at a site other than the active site to modulate its catalytic rate. nih.gov This regulation ensures that gluconeogenesis is active when the cell or organism requires glucose and is suppressed when glucose is abundant. The primary allosteric inhibitors of mammalian FBPase are adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (F-2,6-P2). nih.govnih.govresearchgate.net

Detailed Research Findings

Research into the allosteric control of FBPase has revealed a sophisticated mechanism of inhibition. Fructose-2,6-bisphosphate is a particularly potent inhibitor. nih.gov Studies on rat liver FBPase demonstrated that F-2,6-P2 acts as a competitive inhibitor with respect to the substrate F-1,6-BP, with a reported inhibition constant (Ki) of approximately 0.5 µM. nih.gov This competitive inhibition involves F-2,6-P2 binding to the active site, sterically hindering the substrate's access. nih.gov

Crucially, the binding of allosteric inhibitors like AMP and F-2,6-P2 induces significant conformational changes in the tetrameric enzyme. nih.goviastate.edu These inhibitors promote a transition from the catalytically active "R-state" (relaxed) to the less active "T-state" (tense). iastate.edu This transition involves a substantial rotation of the enzyme's subunit pairs relative to each other and the displacement of an essential catalytic loop (residues 50-72), moving it away from the active site and thereby reducing enzymatic activity. iastate.eduiastate.edu

There is a known synergistic effect between the inhibitors. Fructose-2,6-bisphosphate enhances the inhibitory effect of AMP, meaning a lower concentration of AMP is required to achieve the same level of inhibition when F-2,6-P2 is also present. nih.govnih.govnih.gov This interplay allows for fine-tuned control of gluconeogenesis in response to the cell's energy status (indicated by AMP levels) and the availability of glycolytic precursors (signaled by F-2,6-P2).

Site-directed mutagenesis studies have been instrumental in elucidating the pathways of allosteric communication within the FBPase protein. By altering specific amino acid residues, researchers can observe the impact on catalytic activity and inhibitor sensitivity. For example, mutations in the AMP binding site can abolish the cooperative binding of AMP and its inhibitory effect, while having little impact on inhibition by F-2,6-P2. nih.govresearchgate.net

| Inhibitor | Type of Inhibition | Key Findings | Reference |

|---|---|---|---|

| Fructose-2,6-bisphosphate | Competitive | Potent inhibitor with a Ki of ~0.5 µM for rat liver FBPase. Binds to the active site. | nih.gov |

| Adenosine Monophosphate (AMP) | Allosteric | Binds to a distinct allosteric site, distant from the active site, inducing a conformational change to the inactive T-state. | nih.gov |

| F-2,6-P2 and AMP | Synergistic Allosteric | The presence of F-2,6-P2 enhances the inhibitory potency of AMP. | nih.govnih.gov |

Further research using variants of FBPase has provided deeper insights into the structural basis of its regulation. These studies highlight how changes at subunit interfaces or within allosteric communication pathways can alter the enzyme's responsiveness to its inhibitors.

| Mutation Site | Example Variants | Effect on AMP Regulation | Effect on F-2,6-P2 Regulation | Reference |

|---|---|---|---|---|

| AMP Binding Site | K112A, Y113A | Lowered responsiveness to AMP; abolished positive co-operativity. | Regulation by F-2,6-P2 was not affected. | nih.govresearchgate.net |

| Subunit Interface | Y164A, M177A | Slightly increased responsiveness to AMP; retained positive co-operativity. | Slightly increased responsiveness to F-2,6-P2. | nih.govresearchgate.net |

| Allosteric Communication Pathway | L56A, L73A | Little effect on AMP responsiveness. | Small effect on F-2,6-P2 responsiveness. | nih.gov |

Biosynthesis and Degradation Pathways of Fructose 1,6 Diphosphate

Enzymatic Biosynthesis Pathways Across Biological Domains

The primary enzymatic route for the synthesis of fructose-1,6-diphosphate (B8644906) is through the phosphorylation of fructose-6-phosphate (B1210287). This reaction is a critical control point in glycolysis and is catalyzed by the enzyme 6-phosphofructokinase (PFK). While the core function of PFK is conserved, its structure, regulation, and the phosphate (B84403) donor it utilizes can vary significantly across bacteria, archaea, and eukarya.

In most organisms, the canonical PFK is an ATP-dependent enzyme that catalyzes the first committed step in the glycolytic pathway. nih.gov However, there is remarkable functional and structural diversity among PFKs. nih.gov For instance, some bacteria and archaea possess pyrophosphate (PPi)-dependent PFKs, which are typically non-allosteric and catalyze a readily reversible reaction. nih.gov

Vertebrates, including humans, have PFK monomers that are about twice the size of their bacterial counterparts, which is suggestive of a gene duplication and fusion event during evolution. nih.gov Mammals express three main isoforms of PFK—muscle (PFK-M), liver (PFK-L), and platelet (PFK-P)—each with distinct kinetic and regulatory properties tailored to the metabolic needs of the specific tissue. nih.gov For example, PFK-M exhibits the highest affinity for both fructose-6-phosphate and ATP, while PFK-P has the lowest affinities for these substrates. nih.gov In higher plants, two distinct isoforms of fructose-1,6-bisphosphatase (FBPase), the enzyme that catalyzes the reverse reaction, exist: a cytosolic form (cyFBP) and a chloroplastic form (cpFBP). mdpi.com The cytosolic isoform is a key rate-limiting enzyme in sucrose (B13894) biosynthesis. mdpi.com

The diversity of PFK is further highlighted in various organisms. For example, the PFK from the nematode Teladorsagia circumcincta shows kinetic properties similar to that of Ascaris suum, with allosteric inhibition by high ATP concentrations that can be reversed by fructose-2,6-bisphosphate and AMP. nih.gov In the filarial parasite Setaria cervi, the PFK has a significantly higher affinity for the Mg-ATP complex compared to fructose-6-phosphate, a characteristic that differs from vertebrate enzymes. nih.gov Mycobacterium tuberculosis possesses two ATP-dependent PFKs, Pfk A and Pfk B, which exhibit different catalytic properties and allosteric regulation, suggesting distinct roles in the bacterium's metabolism. mdpi.com

The regulation of PFK is complex and involves various allosteric effectors. In many bacteria, PFK is activated by ADP and inhibited by phosphoenolpyruvate (B93156). nih.gov In mammals, the most potent natural activator of PFK is fructose-2,6-bisphosphate, which also inhibits the gluconeogenic enzyme fructose-1,6-bisphosphatase. nih.gov

Table 1: Kinetic Properties of Phosphofructokinase (PFK) from Various Species

| Organism | Isoform/Type | Km for Fructose-6-Phosphate (mM) | Km for ATP (mM) | Allosteric Regulators | Reference |

|---|---|---|---|---|---|

| Teladorsagia circumcincta (Adult) | PFK-1 | 0.40 ± 0.03 | - | Inhibited by high ATP; activated by Fructose-2,6-bisphosphate and AMP | nih.gov |

| Setaria cervi | PFK | 1.05 | 0.003 | - | nih.gov |

| Human | PFK-M | 0.147 | 0.152 | Inhibited by high ATP | nih.gov |

| Human | PFK-P | 1.333 | 0.276 | Most susceptible to ATP inhibition | nih.gov |

| Human | PFK-L | 1.360 | 0.160 | Intermediate ATP inhibition | nih.gov |

Enzymatic Degradation Mechanisms in Cellular Metabolism

The primary enzyme responsible for the degradation of fructose-1,6-diphosphate is fructose-1,6-bisphosphatase (FBPase), which catalyzes its hydrolysis to fructose-6-phosphate and inorganic phosphate. nih.govebi.ac.uk This reaction is a key step in gluconeogenesis and the Calvin cycle. nih.gov The regulation of FBPase is crucial to prevent a futile cycle of ATP hydrolysis that would occur if both PFK and FBPase were active simultaneously. nih.gov

In the yeast Saccharomyces cerevisiae, the degradation of FBPase is a well-studied example of catabolite inactivation, a process triggered by the presence of glucose. nih.gov When yeast cells are shifted from a non-fermentable carbon source to glucose, FBPase is rapidly inactivated and then degraded. nih.gov Two main pathways for FBPase degradation have been identified in yeast:

The Ubiquitin-Proteasome System: Under certain conditions, FBPase degradation is dependent on the cytosolic ubiquitin-proteasome machinery. nih.gov This process involves the ubiquitination of FBPase, a modification that targets the enzyme for degradation by the proteasome. nih.gov Several genes, termed GID genes, are required for this proteasome-dependent degradation. nih.gov

Vacuolar Degradation: Alternatively, FBPase can be targeted for degradation in the vacuole, the yeast equivalent of the lysosome. nih.govnih.gov This pathway involves the sequestration of FBPase into specific vesicles, known as Vid (vacuolar import and degradation) vesicles, which then fuse with the vacuole to deliver their cargo for breakdown. nih.gov The length of glucose starvation appears to determine which degradation pathway is utilized. Short-term starvation followed by a shift to glucose leads to proteasome-dependent degradation, while long-term starvation results in vacuolar degradation. nih.gov

The regulation of FBPase activity is also a key aspect of its degradation. In mammals, FBPase is allosterically inhibited by AMP and fructose-2,6-bisphosphate. nih.gov The binding of AMP promotes a conformational change in the enzyme, rendering it less active. nih.gov In some organisms, such as the red-eared slider turtle (Trachemys scripta elegans), the regulation of FBPase is critical for survival during anoxia, where metabolic rates are drastically reduced. mdpi.com

**Table 2: Comparison of FBPase Degradation Pathways in *Saccharomyces cerevisiae***

| Feature | Ubiquitin-Proteasome Pathway | Vacuolar Degradation Pathway | Reference |

|---|---|---|---|

| Cellular Location | Cytosol | Vacuole | nih.govnih.gov |

| Key Machinery | Ubiquitin-conjugating enzymes, Proteasome, GID proteins | Vid vesicles, Vacuolar proteases | nih.govnih.gov |

| Inducing Condition | Short-term glucose starvation followed by glucose addition | Long-term glucose starvation followed by glucose addition | nih.gov |

| Signaling | Dependent on Grr1p and Reg1p | Dependent on cAMP-triggered protein kinase A cascade and FBPase phosphorylation | nih.gov |

Novel Non-Enzymatic Pathways for Fructose-1,6-diphosphate Formation

In a significant discovery, a non-enzymatic pathway for the formation of fructose-1,6-bisphosphate has been identified, challenging the long-held belief that its synthesis is exclusively enzyme-dependent. Research has shown that fructose-1,6-bisphosphate can form spontaneously from the glycolytic intermediates glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) in ice. pnas.orgnih.gov

This non-enzymatic aldol (B89426) condensation reaction is noteworthy for several reasons:

It demonstrates a plausible prebiotic route for the emergence of gluconeogenesis, the anabolic pathway that synthesizes glucose. pnas.orgnih.gov

The reaction occurs in a frozen environment, which could have been relevant on early Earth. The ice matrix is thought to concentrate the reactants, facilitating their condensation. pnas.org

The formation of the more stable fructose-1,6-bisphosphate from the less stable three-carbon phosphates provides a mechanism for the accumulation of larger sugar phosphates. pnas.org

Simple amino acids, particularly glycine (B1666218) and lysine, have been shown to accelerate this non-enzymatic reaction, suggesting a potential link between prebiotic chemistry and the evolution of the first metabolic enzymes. pnas.orgnih.gov

The continuous accumulation of fructose-1,6-bisphosphate in a permanently frozen solution has been observed over several months, indicating the stability of this non-enzymatic process. pnas.orgnih.gov

Table 3: Conditions for Non-Enzymatic Synthesis of Fructose-1,6-bisphosphate

| Parameter | Condition | Significance | Reference |

|---|---|---|---|

| Reactants | Glyceraldehyde 3-phosphate (G3P) and Dihydroxyacetone phosphate (DHAP) | Common glycolytic intermediates | pnas.org |

| Environment | Ice | Concentrates reactants and stabilizes products | pnas.orgnih.gov |

| Catalysts | Simple amino acids (e.g., glycine, lysine) | Accelerate the reaction, suggesting a prebiotic link to enzymes | pnas.orgnih.gov |

| Product | Fructose-1,6-bisphosphate | A more stable sugar phosphate, central to metabolism | pnas.orgnih.gov |

Biotechnological and Enzymatic Production Systems for Fructose-1,6-diphosphate

The importance of fructose-1,6-diphosphate in various metabolic processes has driven the development of biotechnological and enzymatic systems for its production. These methods offer a more efficient and controlled alternative to traditional chemical synthesis.

One approach involves the use of whole microbial cells or crude cell extracts that contain the necessary enzymatic machinery. For example, the enzymatic production of fructose-1,6-diphosphate from glucose has been successfully demonstrated using a crude cell extract of the thermophilic bacterium Bacillus stearothermophilus. nih.gov This extract contains the four enzymes required for the synthesis. nih.gov

Another strategy is to use purified enzymes in a reactor system. The enzymatic synthesis of fructose-1,6-diphosphate has been achieved using purified enzymes from Bacillus stearothermophilus in both batch and semi-batch reactors. nih.govits.ac.idcapes.gov.br These systems often incorporate an ATP regeneration system to make the process more economically viable. nih.gov For instance, acetate (B1210297) kinase can be used to regenerate ATP from ADP. google.com

Genetic engineering of microorganisms has also been employed to enhance the production of fructose-1,6-diphosphate. Overexpression of the fructose-1,6-bisphosphatase (fbp) gene in Corynebacterium glutamicum has been shown to increase the in vivo flux through the pentose (B10789219) phosphate pathway and improve the production of lysine, demonstrating the potential to manipulate metabolic pathways to favor the accumulation of specific intermediates. nih.gov Furthermore, blocking competing pathways, such as the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate by knocking out the pfkA gene in Escherichia coli, can lead to the accumulation of precursors for the synthesis of other valuable compounds. mdpi.com

Patents have been granted for processes that produce fructose-1,6-diphosphate using microorganisms containing high levels of acetate kinase, which facilitates the necessary ATP regeneration. google.comgoogle.com These biotechnological approaches allow for the efficient and industrially advantageous production of fructose-1,6-diphosphate for various applications. google.com

Cellular and Organismal Metabolic Research Focused on Fructose 1,6 Diphosphate

Mechanistic Studies in Prokaryotic and Eukaryotic Cellular Models

Mechanistic investigations in a variety of cellular models have elucidated the diverse roles of FDP in metabolic regulation and signaling.

Prokaryotic Models:

In Escherichia coli, FDP is a crucial allosteric activator of ADP-glucose pyrophosphorylase, the regulatory enzyme for glycogen (B147801) synthesis. nih.gov This positions FDP as a key signal indicating sufficient carbon flux for storage. Mutational analysis has helped map the binding sites for FDP and understand the conformational changes that lead to enzyme activation. nih.gov Studies in Streptococcus lactis have shown that FDP activates L-lactate dehydrogenase, the enzyme responsible for converting pyruvate (B1213749) to lactate (B86563). dntb.gov.uanih.gov This activation is critical for maintaining a high rate of glycolysis during fermentation by regenerating NAD+. The concentration of FDP within the cell directly modulates the activity of this enzyme, thereby influencing the metabolic fate of pyruvate. nih.gov

Eukaryotic Models:

In the yeast Saccharomyces cerevisiae, FDP is a well-established allosteric activator of pyruvate kinase, which catalyzes the final, irreversible step of glycolysis. nih.gov Beyond this, research has shown that FDP can influence the stability of the enzyme, enhancing its inactivation at cold temperatures, suggesting a role in metabolic adaptation to environmental stress. nih.gov Mechanistic studies on a metal-independent Fructose-1,6-bisphosphatase (FBPase) found in S. cerevisiae have revealed a novel catalytic mechanism for this enzyme family, highlighting the diversity of metabolic strategies even within a single organism. nih.gov

In mammalian cells, as previously noted, the absence of FDP is a key signal for AMPK activation, a mechanism elucidated in mouse embryonic fibroblasts and human HEK293T cells. nih.govnih.gov The direct activation of the Ras pathway by FDP has also been demonstrated in human cell lines, linking glycolysis to oncogenic signaling. nih.gov Furthermore, studies using human hepatoma (HepG2) cells have uncovered the FDP-ALDH2-ROS signaling axis, demonstrating a novel role for FDP in regulating mitochondrial function and redox balance. acs.org

Fructose-1,6-diphosphate (B8644906) Metabolism in Specific Organismal Systems (e.g., Plants, Microorganisms)

The metabolism and regulatory functions of FDP are adapted to the specific physiological needs of different organisms.

Microorganisms:

In many bacteria, such as E. coli, FDP is a central hub in carbohydrate metabolism. It is produced from fructose-6-phosphate (B1210287) by phosphofructokinase and is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). nih.gov Its levels are tightly regulated and serve as an indicator of glycolytic activity, allosterically controlling enzymes like ADP-glucose pyrophosphorylase for glycogen synthesis. nih.gov In some bacteria, such as those from the genus Streptococcus, FDP is a critical activator of lactate dehydrogenase, ensuring efficient NAD+ regeneration to sustain high glycolytic rates during fermentation. dntb.gov.ua Some microorganisms utilize a pyrophosphate-dependent phosphofructokinase, which uses pyrophosphate instead of ATP to phosphorylate fructose-6-phosphate, conserving ATP for other cellular processes. wikipedia.org

Plants:

In plants, the metabolism of FDP is compartmentalized, with distinct roles in the cytosol and chloroplasts.

Cytosolic FDP: In the cytosol, FDP is a key intermediate in the synthesis of sucrose (B13894), the primary sugar transported throughout the plant. Cytosolic Fructose-1,6-bisphosphatase (cyFBP) catalyzes the irreversible hydrolysis of FDP to fructose-6-phosphate, a rate-limiting step in sucrose biosynthesis. nih.gov The activity of cyFBP is inhibited by fructose-2,6-bisphosphate, a potent signaling molecule that reflects the metabolic status of the cell. nih.gov

FDP also plays a role in plant signaling. In Arabidopsis thaliana, FDP metabolism is linked to fructose (B13574) signaling through the protein FRUCTOSE INSENSITIVE1 (FINS1), a putative FBPase. nih.gov This signaling pathway appears to be independent of the enzyme's catalytic activity and interacts with stress hormone pathways to regulate seedling development. nih.gov

Research on Fructose-1,6-diphosphate Associated Enzyme Dysregulation in Metabolic Research Models

Dysregulation of enzymes that produce or consume FDP is a hallmark of several metabolic diseases and is a key area of research.

Fructose-1,6-diphosphate Interactions in Cancer Cell Metabolism Research

The metabolism of FDP is profoundly altered in many cancers, a phenomenon linked to the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.

Research has focused on two key enzymes that determine the fate of FDP: fructose-bisphosphate aldolase A (ALDOA) and fructose-1,6-bisphosphatase 1 (FBP1). nih.gov ALDOA catalyzes the glycolytic cleavage of FDP, while FBP1 catalyzes the opposing, gluconeogenic conversion of FDP back to fructose-6-phosphate. In many cancers, including lung adenocarcinoma and liver hepatocellular carcinoma, ALDOA expression is increased while FBP1 expression is decreased. nih.gov This enzymatic imbalance promotes a high glycolytic flux by channeling FDP towards the lower part of glycolysis, supporting rapid proliferation and tumor progression. nih.gov Loss of FBP1 has been associated with poor patient prognosis, increased epithelial-mesenchymal transition (EMT), and resistance to therapy. nih.govacs.org

The regulation of these enzymes is complex. For instance, under hypoxic conditions common in tumors, the transcription factor HIF-1α increases ALDOA expression, further promoting glycolysis. nih.gov Conversely, the restoration of FBP1 expression in cancer cells can suppress tumor growth. acs.org

FDP itself has been shown to contribute to oncogenic signaling. As mentioned, it can activate the Ras pathway, promoting cell proliferation. nih.gov It has also been implicated in a feedback loop involving phosphofructokinase-1 (PFK1) and the PI3K/Akt pathway that sustains aerobic glycolysis in cancer cells. youtube.com Furthermore, FDP can act as a phosphate donor to activate PGAM1, providing another mechanism to enhance the Warburg effect. nih.gov

The table below highlights the differential expression and role of FDP-related enzymes in cancer models.

| Enzyme | Role in Normal Cells | Dysregulation in Cancer Models | Consequence of Dysregulation |

| Fructose-1,6-bisphosphatase 1 (FBP1) | Gluconeogenesis (converts FDP to Fructose-6-Phosphate) | Often downregulated or lost | Promotes glycolysis (Warburg effect), enhances proliferation, metastasis, and drug resistance. nih.govacs.org |

| Fructose-bisphosphate aldolase A (ALDOA) | Glycolysis (cleaves FDP) | Often upregulated | Drives high glycolytic flux, supports tumor progression. nih.gov |

| Phosphoglycerate mutase 1 (PGAM1) | Glycolysis (interconversion of phosphoglycerates) | Activated by FDP via phosphorylation | Intra-pathway feedback to sustain high glycolytic rate. nih.gov |

Fructose-1,6-diphosphate-related Enzyme Research in Pancreatic Beta-cell Function

Research into pancreatic beta-cell function has identified the dysregulation of FDP metabolism as a potential contributor to impaired insulin (B600854) secretion, particularly in the context of type 2 diabetes and lipid oversupply.

The key enzyme implicated in this process is Fructose-1,6-bisphosphatase (FBPase). nih.govpsu.edudntb.gov.uayoutube.com While FBPase is typically expressed at low levels in healthy beta-cells, its expression is significantly upregulated in islets exposed to high levels of fatty acids and in animal models of obesity and type 2 diabetes. nih.govdntb.gov.ua

Studies using transgenic mice and pancreatic beta-cell lines (MIN6 cells) that overexpress FBPase have demonstrated a direct link between increased FBPase activity and impaired glucose-stimulated insulin secretion (GSIS). nih.govnih.govdntb.gov.ua The proposed mechanism is that elevated FBPase activity creates a "futile cycle" with phosphofructokinase-1 (PFK-1). By converting FDP back to fructose-6-phosphate, FBPase effectively opposes the forward flux of glycolysis. nih.gov This leads to several downstream consequences detrimental to insulin secretion:

Decreased Glucose Utilization: The futile cycle reduces the net rate of glycolysis. nih.govdntb.gov.ua

Reduced ATP Generation: As glycolytic flux is diminished, the production of ATP, the primary signaling molecule for insulin release, is reduced. nih.govdntb.gov.ua

Impaired Insulin Secretion: The lower ATP/ADP ratio fails to trigger the closure of ATP-sensitive potassium channels, preventing the membrane depolarization and calcium influx required for insulin vesicle exocytosis. dntb.gov.ua

Therefore, the upregulation of FBPase in pancreatic beta-cells is considered a maladaptive response that contributes to beta-cell dysfunction. nih.govdntb.gov.ua Downregulation of FBP1 in MIN6 cells has been shown to enhance GSIS, further supporting the role of this enzyme in modulating insulin release. nih.gov These findings identify islet FBPase as a potential therapeutic target for improving beta-cell function in type 2 diabetes. nih.govpsu.edu

Advanced Methodologies for Research on Fructose 1,6 Diphosphate

Analytical Biochemical Techniques for Fructose-1,6-diphosphate (B8644906) Quantification

Accurate measurement of FDP concentrations in various biological samples is fundamental to understanding its metabolic role. This is achieved through a combination of spectrophotometric and chromatographic methods, as well as advanced isotopic labeling strategies.

Spectrophotometric assays for FDP often involve coupled enzymatic reactions that lead to a change in absorbance of a reporter molecule, such as the oxidation or reduction of a nicotinamide adenine dinucleotide (NAD⁺/NADH). nih.govportlandpress.comportlandpress.com These methods are highly specific and sensitive, allowing for the determination of FDP in complex biological extracts. portlandpress.com

Chromatographic techniques provide a powerful approach for the separation and quantification of FDP from other cellular metabolites. High-performance liquid chromatography (HPLC) and ion chromatography are two commonly employed methods. researchgate.netsielc.comhelixchrom.com A study utilizing ion chromatography with suppressed conductivity detection demonstrated a rapid and sensitive method for FDP analysis in fermentation broth, achieving a detection limit of 0.032 µmol/L. researchgate.net Another approach using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) reported a limit of detection of 0.44 µM for FDP. nih.govsemanticscholar.orgresearchgate.net

Table 1: Comparison of Chromatographic Methods for Fructose-1,6-diphosphate Quantification

| Method | Column | Detection Method | Limit of Detection (LOD) | Sample Matrix |

| Ion Chromatography | AS11-HC anion column | Suppressed conductivity | 0.032 µmol/L | Fermentation Broth |

| LC-ESI-MS | Phenomenex Luna NH2 | Mass Spectrometry (negative polarity, SIM mode) | 0.44 µM | In vitro enzymatic reaction |

| HPLC | Newcrom B mixed-mode | Charged Aerosol Detection (CAD) | Not specified | General analysis |

Metabolic flux analysis (MFA) using stable isotopes provides a dynamic view of cellular metabolism. In this approach, cells are fed a substrate labeled with a stable isotope, such as ¹³C-glucose. The distribution of the isotope label in downstream metabolites, including FDP, is then measured, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The labeling pattern of FDP can reveal the relative activities of different metabolic pathways. For example, the presence of M+3 fructose (B13574) bisphosphate (three ¹³C atoms) after feeding labeled glucose can indicate the reversibility of the aldolase (B8822740) reaction. nih.gov This information is crucial for constructing accurate models of cellular metabolism and understanding how metabolic fluxes are regulated in response to genetic or environmental perturbations. nih.govresearchgate.netsemanticscholar.org

In Vitro Enzymatic Assay Development and Kinetic Analysis

The development of in vitro enzymatic assays is essential for characterizing the enzymes that produce and consume FDP, such as phosphofructokinase and aldolase. These assays allow for the determination of key kinetic parameters, including the Michaelis constant (Kм) and the maximum reaction velocity (Vmax).

A common approach for assaying FDP-metabolizing enzymes is to couple their activity to a dehydrogenase enzyme, where the change in NADH or NADPH concentration can be monitored spectrophotometrically. nih.gov For instance, an enzymatic assay for FDP utilization has been developed using a coupled system with triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase, and aldolase. nih.gov Furthermore, mid-infrared enzymatic assays have been developed to monitor the reaction of fructose-1,6-bisphosphatase with FDP in a label-free manner, allowing for the determination of a Kм value of 41 μM. researchgate.net

Table 2: Examples of In Vitro Enzymatic Assays for FDP-Related Enzymes

| Enzyme | Assay Principle | Measured Parameter | Key Findings |

| Fructose-1,6-bisphosphatase | Mid-infrared spectroscopy | Kinetic parameters (Kм, Vmax) | Kм of the reaction was determined to be 41 μM. |

| FDP-utilizing enzymes (in tissues) | Coupled enzymatic assay with triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase, and aldolase | Rate of FDP disappearance | Method for determining FDP uptake and utilization by tissues. |

Structural Biology Approaches: X-ray Crystallography and NMR Spectroscopy of Fructose-1,6-diphosphate-Bound Enzymes

Understanding the three-dimensional structure of enzymes in complex with FDP is crucial for elucidating the molecular basis of their catalytic activity and regulation. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray crystallography has been used to determine the crystal structures of several FDP-binding enzymes, providing detailed insights into their active sites and the interactions with FDP. nih.govnih.govresearchgate.net For example, the crystal structure of a class II fructose-1,6-bisphosphate aldolase revealed a novel binuclear metal-binding active site. nih.gov

NMR spectroscopy is a powerful tool for studying the structure and dynamics of FDP-enzyme complexes in solution. nih.govacs.org ¹H NMR has been used to investigate the interaction of FDP with fructose-1,6-bisphosphatase, revealing conformational changes upon ligand binding. nih.gov These structural studies are invaluable for understanding enzyme mechanisms and for the design of specific inhibitors or activators.

Cell-Free Systems for Fructose-1,6-diphosphate Metabolic Pathway Reconstruction

Cell-free systems offer a powerful platform for the reconstruction and study of metabolic pathways in a controlled in vitro environment. researchgate.netnih.gov These systems typically consist of a cell extract that contains the necessary enzymes, cofactors, and other components for metabolic activity.

Fructose-1,6-diphosphate has been utilized as an efficient energy source in cell-free protein synthesis systems, where it is used to regenerate ATP. researchgate.netnih.gov This highlights the potential of using FDP to power complex in vitro metabolic pathways. By combining purified enzymes or cell extracts, it is possible to reconstruct segments of glycolysis and other FDP-related pathways to study their regulation and kinetics in detail. researchgate.net The use of thermophilic enzymes in these cell-free systems can enhance their operational stability. fz-juelich.de

Evolutionary Perspectives and Future Research Directions

Evolutionary Conservation of Fructose-1,6-diphosphate-dependent Metabolic Pathways

The metabolic pathways that produce and consume Fructose-1,6-diphosphate (B8644906) are among the most ancient and conserved biochemical processes in all domains of life. Glycolysis and gluconeogenesis, the core pathways in which Fructose-1,6-diphosphate is a central intermediate, are considered to be foundational to cellular metabolism, with their origins likely tracing back to the last universal common ancestor (LUCA). nih.govpnas.org The enzymes responsible for its synthesis and breakdown, such as Fructose-1,6-bisphosphatase (FBPase) and aldolase (B8822740), are also evolutionarily ancient. nih.govpnas.org

Research suggests that a non-enzymatic version of the gluconeogenic aldol (B89426) condensation, which forms Fructose-1,6-diphosphate from glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), can occur in ice. pnas.org This finding supports the hypothesis of a prebiotic origin for key steps of gluconeogenesis, suggesting that the formation of stable sugar phosphates like Fructose-1,6-diphosphate could have occurred even before the evolution of complex enzymatic machinery. pnas.org

The regulatory mechanisms controlling these pathways also show deep evolutionary roots. For instance, the synergistic inhibition of eukaryotic FBPase by AMP and Fructose-2,6-bisphosphate appears to have evolved from a more primordial feedback inhibition system. nih.gov Evidence suggests that this complex regulation in eukaryotes may have originated from an ancestral FBPase that was subject to synergistic feedback inhibition by AMP and fructose-6-phosphate (B1210287) (Fru-6-P). nih.gov Furthermore, a unique metabolic pathway mediated by fructose (B13574) has been proposed as a common survival mechanism across many species, helping animals prepare for shortages of food, water, or oxygen by shifting metabolism towards energy storage. nih.gov This highlights the long-standing role of fructose metabolism, and by extension its intermediates like Fructose-1,6-diphosphate, in fundamental survival strategies throughout evolution. nih.gov

Unexplored Regulatory Networks and Fructose-1,6-diphosphate Interactions

While the role of Fructose-1,6-diphosphate in glycolysis and gluconeogenesis is well-established, its function as a broader metabolic regulator and signaling molecule is an area of active and expanding research. It is increasingly recognized as a "flux-signaling metabolite," whose concentration correlates with the rate of glycolytic flux and can, in turn, modulate a wide array of cellular processes beyond central carbon metabolism. rug.nl

Fructose-1,6-diphosphate directly interacts with and modulates the activity of numerous proteins, including enzymes and transcription factors, thereby influencing global gene expression and metabolic programming. rug.nl For example, in yeast, hyperaccumulation of Fructose-1,6-diphosphate leads to the hyperactivation of Ras, a critical small GTP-binding protein that controls cell proliferation and apoptosis. researchgate.net This connection suggests a direct link between glycolytic status and major cellular signaling pathways that can drive oncogenesis. researchgate.net

Its regulatory influence extends to amino acid synthesis, nucleotide synthesis, and lipid metabolism. rug.nl Furthermore, Fructose-1,6-diphosphate has been reported to inhibit mitochondrial respiration, potentially mediating the Crabtree effect, where high rates of glycolysis inhibit oxidative phosphorylation. researchgate.net The precise mechanisms of these interactions and their physiological relevance under different conditions are not fully understood and represent a significant frontier in metabolic research. The potential for post-translational modifications, such as phosphorylation or acetylation, to alter the activity of enzymes that interact with Fructose-1,6-diphosphate is another layer of regulation that remains largely unexplored. mdpi.comnih.gov

Table 1: Selected Regulatory Interactions of Fructose-1,6-diphosphate

| Interacting Molecule/Process | Organism/System | Observed Effect of Fructose-1,6-diphosphate | Reference(s) |

|---|---|---|---|

| Pyruvate (B1213749) Kinase | Human Liver | Allosteric activation | nih.gov |

| Ras (via Cdc25/Sos1) | Yeast, Mammalian Cells | Activation of Ras signaling pathway | researchgate.net |

| Mitochondrial Respiration | Rat Liver Mitochondria | Inhibition of oxidative phosphorylation | researchgate.net |

| Transcription Factors | E. coli, S. cerevisiae | Modulates activity, influencing gene expression | rug.nl |

| Lipid Metabolism | General | General activating influence on several enzymes | rug.nl |

| Nucleotide Synthesis | General | Inhibitory influence on different enzymes | rug.nl |

| Fructose-1,6-bisphosphatase 2 (Fbp2) | Mouse Skeletal Muscle | Substrate for futile cycle potentially involved in thermogenesis | nih.gov |

Emerging Research Questions in Fructose-1,6-diphosphate Biochemistry and Metabolism

The expanding knowledge of Fructose-1,6-diphosphate's regulatory roles has opened up new avenues of inquiry, particularly concerning its involvement in human disease and as a potential therapeutic target.

A primary area of emerging research is the role of Fructose-1,6-diphosphate metabolism in cancer. Many cancer cells exhibit reprogrammed metabolism, often characterized by elevated glycolysis (the Warburg effect). nih.govnih.gov The balance of Fructose-1,6-diphosphate is critical in this context. For instance, the loss of the enzyme FBP1, which hydrolyzes Fructose-1,6-diphosphate, is associated with the progression of various cancers and can promote tumor cell proliferation and resistance to therapy. nih.govnih.gov Conversely, the overexpression of enzymes like aldolase A (ALDOA), which consumes Fructose-1,6-diphosphate, is also linked to cancer progression. nih.govresearchgate.net Understanding the precise molecular mechanisms by which the Fructose-1,6-diphosphate "switch" is controlled by enzymes like FBP1 and ALDOA is a key question for developing novel cancer therapies. nih.govresearchgate.net

Another significant research direction is the targeting of Fructose-1,6-bisphosphatase (FBPase) for the treatment of type 2 diabetes. nih.govportlandpress.com In this condition, excessive glucose production by the liver (gluconeogenesis) contributes to hyperglycemia. nih.gov As FBPase is a rate-limiting enzyme in gluconeogenesis, inhibiting its activity is an attractive strategy to lower blood glucose levels without affecting glycolysis. nih.govportlandpress.com

Further research is needed to elucidate other non-canonical functions. The proposed role of a futile cycle involving Fructose-1,6-diphosphate in muscle thermogenesis presents a fascinating question about energy expenditure and heat generation. nih.gov Additionally, the discovery that Fructose-1,6-diphosphate can chelate iron and potentially act as an antioxidant opens up questions about its role in mitigating oxidative stress. wikipedia.org

Table 2: Key Emerging Research Questions

| Research Area | Key Question | Associated Disease/Process | Reference(s) |

|---|---|---|---|

| Oncology | How does the dysregulation of F-1,6-BP levels by enzymes like FBP1 and ALDOA contribute to cancer progression and drug resistance? | Cancer (e.g., Lung, Liver) | nih.govnih.govresearchgate.net |

| Diabetes | Can allosteric inhibitors of Fructose-1,6-bisphosphatase be effective therapeutic agents for managing hyperglycemia in type 2 diabetes? | Type 2 Diabetes | nih.govportlandpress.combrighton.ac.uk |

| Cell Signaling | What is the full extent of F-1,6-BP's role as a signaling molecule, particularly in pathways like Ras/ERK, and how is this linked to developmental processes? | Cancer, Developmental Biology | researchgate.net |

| Thermogenesis | Does the futile cycle between fructose-6-phosphate and F-1,6-BP in muscle tissue significantly contribute to non-shivering thermogenesis? | Thermal Homeostasis | nih.gov |

| Mitochondrial Function | What is the precise mechanism by which F-1,6-BP inhibits mitochondrial respiration and what are the physiological consequences? | Cellular Bioenergetics, Crabtree Effect | researchgate.net |

| Oxidative Stress | Does the iron-chelating property of F-1,6-BP provide significant antioxidant protection in vivo? | Oxidative Stress-Related Pathologies | wikipedia.org |

Q & A

Q. What is the role of fructose-1,6-diphosphate sodium salt (FDP) in glycolysis and gluconeogenesis, and how can its metabolic flux be experimentally tracked?

FDP is a central intermediate in glycolysis, synthesized via phosphofructokinase-1 (PFK-1) and cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). In gluconeogenesis, FDP is regenerated from these trioses via fructose-1,6-bisphosphatase (FBPase). To track its flux, researchers use isotopic labeling (e.g., ¹³C-glucose) coupled with LC-MS or NMR to quantify labeled FDP and downstream metabolites in cell lysates. Enzyme activity assays for PFK-1 or FBPase can further validate pathway dynamics .

Q. What are standard protocols for handling and storing FDP to ensure stability in experimental settings?

FDP is hygroscopic and degrades at room temperature. Store lyophilized powder at −20°C in airtight, desiccated containers. For aqueous solutions, reconstitute in ultrapure water (50 mg/mL) and aliquot to avoid freeze-thaw cycles. Stability tests show <5% degradation over 12 months at −20°C, but avoid repeated exposure to light or heat .

Q. How is FDP purity assessed in commercial preparations, and what impurities should researchers monitor?

Purity is verified via thin-layer chromatography (TLC) (≥98% by TLC) and ¹H-NMR to confirm structural integrity. Key impurities include inorganic phosphate (≤0.6% via colorimetric assays) and residual solvents (e.g., ethanol from crystallization). Sodium content (14.6–18.8%) should align with anhydrous molecular formulas (C₆H₁₁Na₃O₁₂P₂) .

Q. What methodological considerations are critical for using FDP as a substrate in enzymatic assays (e.g., aldolase activity)?

Optimize buffer conditions (pH 7.6, 37°C) and include cofactors (e.g., 1 mM FDP for aldolase). Use coupled assays with triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GPDH) to measure NADH oxidation at 340 nm. Control for endogenous phosphatase activity by adding inhibitors like sodium fluoride .

Q. How is FDP utilized in in vitro models of cellular hypoxia or ischemia?

FDP is administered (10–50 mM) to cell cultures (e.g., cardiomyocytes or neurons) under oxygen-glucose deprivation (OGD) to assess ATP recovery via luciferase assays. Its neuroprotective effects are quantified by measuring lactate dehydrogenase (LDH) release or caspase-3 activity for apoptosis .

Advanced Research Questions

Q. How can contradictory data on FDP’s regulatory role in bacterial metabolism (e.g., E. coli) be resolved experimentally?

In E. coli, FDP accumulation inversely correlates with growth rate despite its role as a glycolytic intermediate. To resolve this, employ chemostat cultures at controlled dilution rates and measure intracellular FDP via enzymatic assays (e.g., hexokinase/glucose-6-phosphate dehydrogenase coupling). Pair this with RNA-seq to analyze rRNA synthesis regulation under varying FDP levels .

Q. What advanced techniques characterize FDP’s allosteric interactions with pyruvate kinase (PK) or other enzymes?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). For PK, monitor fluorescence quenching of tryptophan residues upon FDP binding. Mutagenesis studies (e.g., PK-M2 isoform) can identify critical residues for allosteric activation .

Q. How does the ethanol-sodium acetate crystallization method improve FDP yield and purity compared to traditional methods?

Ethanol precipitation at low temperatures (<4°C) often causes heterogeneous nucleation. Combining ethanol with sodium acetate (1:3 molar ratio) increases ionic strength, reducing solubility and enhancing crystal uniformity. This method achieves 95% yield (vs. 78% with ethanol alone) and reduces phosphate contaminants .

Q. What mechanisms underlie FDP’s neuroprotective effects in traumatic brain injury (TBI) models?

In rodent TBI models, FDP (500 mg/kg IV) preserves blood-brain barrier integrity by inhibiting matrix metalloproteinase-9 (MMP-9). It also enhances ATP synthesis via direct entry into the pentose phosphate pathway, validated by ³¹P-MRS imaging. Transcriptomic analysis reveals upregulation of antioxidant genes (e.g., SOD1) .

Q. How is FDP integrated into studies of cancer metabolism, particularly Warburg effect modulation?

FDP’s role in glycolysis makes it a marker for Warburg effect quantification. In cancer cell lines (e.g., HeLa), siRNA knockdown of PFK-1 reduces FDP levels, measured via LC-MS. Xenograft models treated with FBPase inhibitors (e.g., MB05032) show increased FDP accumulation, correlating with tumor growth inhibition via PET imaging (¹⁸F-FDG uptake) .

Methodological Best Practices

- Enzymatic Assays: Include negative controls (e.g., heat-inactivated enzymes) to account for non-specific hydrolysis.

- Metabolite Extraction: Use cold methanol:water (80:20) to quench metabolism rapidly in cell cultures.

- Data Interpretation: Normalize FDP levels to total protein content (Bradford assay) or cell count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.